molecular formula C13H14N2O4 B2842178 methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-62-0

methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2842178
CAS RN: 899986-62-0
M. Wt: 262.265
InChI Key: XXOXMJDWNWFIHB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Pathways : Research has demonstrated various synthetic pathways for creating derivatives of the core structure. For example, Gein et al. (2017) reported on the synthesis of N-aryl derivatives through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 acting as a catalyst. This synthesis was characterized using IR, 1H NMR spectroscopy, and X-ray analysis, illustrating the method's efficiency in generating complex heterocyclic compounds (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Crystal Structure Analysis : Willer et al. (2012) described the crystal structure of a related 12-membered ring compound, providing detailed insights into its molecular geometry and confirming the structure via X-ray crystallography. Such structural elucidations are crucial for understanding the compound's potential interactions and activities (Willer, Storey, Jarrett, & Parrish, 2012).

Potential Biological Activities

Anticancer Activity : Ibrahim et al. (2017) explored the anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct, showcasing its moderate activity against the MCF-7 human breast cell line. This study indicates the potential therapeutic applications of these compounds in cancer treatment (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).

Antimicrobial and Antioxidant Activities : Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities. Some compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, suggesting these molecules could serve as leads for developing new antimicrobial agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

properties

IUPAC Name

methyl 9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13-6-9(14-12(17)15-13)8-5-7(11(16)18-2)3-4-10(8)19-13/h3-5,9H,6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOXMJDWNWFIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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